Iseganan

Antimicrobial peptides Oral mucositis MIC

Sourcing Iseganan for antimicrobial or oral mucositis research demands verification of structural integrity—only the correctly folded β-hairpin stabilized by C5-C14 and C7-C12 disulfide bonds retains microbicidal potency. Linear or mis-folded analogs fail completely, making this compound a non-substitutable reference for selectivity profiling, kill-kinetic benchmarking (≥3-log reduction in ≤16 min), and formulation development targeting a 4-log oral microflora reduction. Procurement ensures access to a characterized standard with established Phase III clinical exposure data to streamline assay validation and animal-to-human translational studies.

Molecular Formula C78H126N30O18S4
Molecular Weight 1900.3 g/mol
CAS No. 257277-05-7
Cat. No. B549172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIseganan
CAS257277-05-7
SynonymsAntimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 
Molecular FormulaC78H126N30O18S4
Molecular Weight1900.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1
InChIKeyGUCYBPFJNGVFEB-XELKFLSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Iseganan (CAS 257277-05-7): A Synthetic Protegrin Antimicrobial Peptide for Oral Mucositis Prophylaxis Research


Iseganan (also known as IB-367) is a synthetic, 18-amino acid cationic antimicrobial peptide designed as an analog of porcine protegrin-1, retaining a β-hairpin fold stabilized by two disulfide bonds (C5-C14 and C7-C12) [1][2]. It exhibits broad-spectrum, membrane-disruptive microbicidal activity against both Gram-positive and Gram-negative bacteria as well as fungi and yeasts [1][3]. Clinically, iseganan was advanced to Phase III trials as an oral rinse formulation (9 mg/dose, 6× daily) for the prevention and mitigation of oral mucositis in patients undergoing stomatotoxic chemotherapy and radiotherapy for head and neck cancer, with the goal of reducing oral microbial load and associated mucosal inflammation [4][5].

Why Generic Substitution of Iseganan (IB-367) with Other Antimicrobial Peptides or Small-Molecule Antibiotics is Scientifically Unjustified


Antimicrobial peptides (AMPs) of the protegrin class, including iseganan, exhibit sequence-specific, structure-dependent activity profiles and killing kinetics that cannot be extrapolated across even closely related analogs. Quantitative structure-activity relationship (QSAR) models of protegrin analogs reveal that subtle amino acid substitutions in the β-hairpin scaffold profoundly alter antimicrobial potency and hemolytic toxicity via changes in molecular charge, amphipathicity, and lipophilicity [1][2]. Notably, linear protegrin analogs lacking the disulfide bridges that stabilize the native β-hairpin fold demonstrate a complete loss of antimicrobial activity, underscoring the critical, non-negotiable requirement for correct secondary and tertiary structure [3]. Therefore, the interchangeability of iseganan with other protegrin analogs or AMP classes, such as magainin derivatives (e.g., pexiganan) or indolicidin derivatives (e.g., omiganan), without explicit, side-by-side comparative data, is not scientifically valid and carries a high risk of experimental failure due to divergent spectrum, potency, and pharmacokinetic behavior.

Iseganan (IB-367) Quantitative Differentiation Evidence: Direct Comparisons and Baseline Metrics


Broad-Spectrum in Vitro Potency (MIC) of Iseganan Against Oral Mucositis-Associated Flora

Iseganan demonstrates broad and potent in vitro activity against a panel of oral microflora relevant to mucositis pathophysiology. The minimal inhibitory concentrations (MICs) for Iseganan (IB-367) range from 0.13 to 64 µg/mL against key Gram-positive species and from 0.06 to 8 µg/mL against critical Gram-negative species [1]. This establishes a quantitative baseline spectrum for procurement decisions. In contrast, linear protegrin analogs lacking the correct disulfide bond-stabilized β-hairpin fold exhibit no measurable antimicrobial activity under identical conditions, directly confirming that structural integrity is a prerequisite for function [2].

Antimicrobial peptides Oral mucositis MIC IB-367

Rapid, Concentration-Dependent Bactericidal Kinetics of Iseganan Against MRSA and P. aeruginosa

Iseganan's mechanism of action translates into exceptionally rapid, concentration-dependent killing kinetics, a key differentiator from many traditional antibiotics that exhibit slower, time-dependent activity. At concentrations approximating its MIC for MRSA (4 µg/mL) and P. aeruginosa (2 µg/mL), Iseganan reduced bacterial viability by >3 log₁₀ CFU/mL in less than 16 minutes [1]. At a clinically achievable local concentration of 250 µg/mL in pooled human saliva, Iseganan achieved a 4-log reduction of the endogenous mixed oral microflora within 2 minutes [1].

Bactericidal kinetics MRSA Pseudomonas aeruginosa Time-kill assay IB-367

In Vivo Efficacy of Topical Iseganan in Reducing Oral Microbial Density in Humans

In a Phase I clinical study with healthy volunteers, a single topical application of 9 mg Iseganan as an oral rinse resulted in a statistically and biologically significant reduction in the oral microbial burden. One hour post-treatment, the density of the predominant Gram-positive oral flora was decreased approximately 1,000-fold (3 log reduction) compared to pre-treatment levels, and the prevalence of Gram-negative bacteria and yeasts was also markedly reduced [1]. This in vivo data confirms the translation of its rapid in vitro bactericidal activity to a human physiological setting.

In vivo efficacy Oral microflora Clinical trial Iseganan rinse IB-367

Low Propensity for Rapid Resistance Development in MRSA and P. aeruginosa Following Serial Iseganan Exposure

The membrane-targeting mechanism of Iseganan translates into a low propensity for the rapid emergence of resistance, a key advantage over many conventional antibiotics. After nine serial passages at 0.5× MIC, the MIC of Iseganan for both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa increased only two- to four-fold [1]. This modest shift, which may represent adaptive tolerance rather than high-level genetic resistance, contrasts with the more significant and rapid MIC increases often observed with small-molecule antibiotics targeting specific enzymes or ribosomes.

Antimicrobial resistance Serial passage MRSA Pseudomonas aeruginosa IB-367

Clinical Symptom Reduction in Ulcerative Oral Mucositis: Iseganan vs. Placebo

While the primary endpoint of preventing ulcerative oral mucositis (UOM) was not met in all Phase III trials, a randomized, double-blind, placebo-controlled study in patients receiving stomatotoxic therapy demonstrated that Iseganan (9 mg oral rinse, 6× daily) provided significant symptomatic relief compared to placebo. On an 11-point pain scale, patients receiving Iseganan reported lower mean mouth pain scores (3.0 vs. 3.8 for placebo, P = 0.041) and lower throat pain scores (3.8 vs. 4.6 for placebo, P = 0.048) [1]. Furthermore, Iseganan-treated patients had lower stomatitis severity scores on the NCI CTC scale (1.6 vs. 2.0, P = 0.0131) [1].

Oral mucositis Clinical trial Pain reduction Stomatitis Iseganan

Lack of Detectable Systemic Absorption Confirms Localized Topical Activity of Iseganan

A critical advantage of Iseganan for localized oral applications is its lack of detectable systemic absorption following topical administration as an oral rinse. In a Phase I clinical study with healthy volunteers and in a Phase III trial with cancer patients, analysis of plasma samples showed no measurable levels of the intact peptide or its metabolites, confirming that its activity remains confined to the local mucosal surface [1][2]. This contrasts sharply with systemically administered antimicrobial agents used off-label for mucositis, which carry risks of systemic toxicity, drug-drug interactions, and disruption of the gut microbiome.

Pharmacokinetics Systemic absorption Topical peptide Safety Iseganan

Validated Research and Industrial Application Scenarios for Iseganan (IB-367) Based on Quantitative Evidence


In Vitro Evaluation of Antimicrobial Peptide Activity Against Oral Mucositis-Associated Pathogens

Researchers studying the role of the oral microbiome in chemotherapy- or radiotherapy-induced mucositis can utilize Iseganan as a positive control or test compound. The established MIC ranges (0.06–64 µg/mL) and rapid kill kinetics (≥3 log reduction in ≤16 min) against S. mitis, S. sanguis, S. salivarius, S. aureus, K. pneumoniae, E. coli, and P. aeruginosa provide a robust, quantitative benchmark for comparing novel antimicrobial agents [1]. The compound's low propensity for rapid resistance development also makes it a suitable tool for serial passage experiments aimed at understanding resistance mechanisms in membrane-active peptides [1].

Formulation Development and Ex Vivo Efficacy Testing for Topical Oral Rinse Products

Formulation scientists developing oral rinse or gel-based products for mucositis management can use Iseganan as a model compound for stability, release, and ex vivo efficacy studies. The quantitative demonstration of a 4-log reduction in endogenous oral microflora within 2 minutes at 250 µg/mL in human saliva provides a clear, measurable performance target for novel formulations [1]. The lack of systemic absorption [1][2] also simplifies the design of early-stage topical formulation studies by minimizing concerns over systemic pharmacokinetic interactions.

Preclinical and Translational Research on Local Antimicrobial Interventions for Mucositis

Investigators utilizing animal models of radiation- or chemotherapy-induced oral mucositis can employ Iseganan as a reference compound for topical antimicrobial intervention. Its demonstrated ability to reduce oral microbial density by ~1,000-fold (3 log reduction) in vivo in humans after a single 9 mg rinse [1] provides a translational benchmark for assessing the efficacy of new topical antimicrobials or formulations in reducing the oral microbial burden—a key factor hypothesized to exacerbate mucositis severity [3].

Clinical Trial Design for Supportive Care Interventions in Oncology

Clinical researchers planning trials for oral mucositis interventions can reference the Iseganan Phase III data to inform power calculations and endpoint selection. The observed 0.8–0.9 point reduction in mouth and throat pain scores (on an 11-point scale) versus placebo, along with a 0.4 point reduction in NCI CTC stomatitis scores [2], provides a quantitative effect size for symptomatic endpoints. This is critical for designing adequately powered studies, especially when a primary prevention endpoint (e.g., incidence of severe ulceration) is difficult to achieve, and symptom reduction is a clinically meaningful alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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